molecular formula C18H14FN5OS B236488 N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide

货号 B236488
分子量: 367.4 g/mol
InChI 键: KQXJUKWQPDWTQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide, also known as ET-26-HCl, is a novel compound with potential therapeutic applications. It is a small molecule that acts as a selective inhibitor of the enzyme protein kinase CK2, which plays a crucial role in cell growth and proliferation.

科学研究应用

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been investigated for its potential anti-inflammatory properties in various animal models.

作用机制

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide acts as a selective inhibitor of CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell growth, proliferation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and reduce tumor growth. N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide binds to the ATP-binding site of CK2, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and Physiological Effects
N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and modulation of immune responses. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.

实验室实验的优点和局限性

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide has several advantages for lab experiments, including its selectivity for CK2, its favorable pharmacokinetic profile, and its ability to target various diseases. However, there are also some limitations to its use, including the need for further optimization of its pharmacological properties, the potential for off-target effects, and the need for more extensive preclinical and clinical studies.

未来方向

There are several future directions for the development and application of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide. These include further optimization of its pharmacological properties, such as its selectivity, potency, and pharmacokinetics, as well as its formulation for clinical use. Additionally, it could be investigated for its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, it could be studied for its potential use in other diseases, such as viral infections or metabolic disorders.

合成方法

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide is synthesized through a multi-step process starting from 2-fluorobenzamide. The synthesis involves the use of various chemical reagents and catalysts, including triethylamine, thionyl chloride, and 3-ethyl-1,2,4-triazole-5-thiol. The final product is obtained as a white crystalline powder, which is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

属性

产品名称

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide

分子式

C18H14FN5OS

分子量

367.4 g/mol

IUPAC 名称

N-[3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C18H14FN5OS/c1-2-15-21-22-18-24(15)23-17(26-18)11-6-5-7-12(10-11)20-16(25)13-8-3-4-9-14(13)19/h3-10H,2H2,1H3,(H,20,25)

InChI 键

KQXJUKWQPDWTQZ-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F

规范 SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。